Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Description
Historical Development of Pyrazolo[1,5-a]pyridine Derivatives
The exploration of pyrazolo[1,5-a]pyridine derivatives began in the mid-20th century, driven by interest in fused heterocyclic systems for pharmaceutical applications. Early synthetic efforts focused on cyclization reactions of aminopyrazole precursors with β-dicarbonyl compounds, establishing foundational methods for constructing the bicyclic core. By the 1980s, researchers recognized the structural versatility of this scaffold, particularly its ability to mimic purine bases in biological systems, which spurred investigations into kinase inhibition. The discovery of pyrazolo[1,5-a]pyrimidines as potent protein kinase inhibitors in the 1990s marked a turning point, with derivatives like larotrectinib advancing to clinical use. Parallel work on pyrazolo[1,5-a]pyridines revealed their unique electronic properties, enabling applications in materials science and asymmetric catalysis.
Significance of the Tetrahydropyrazolopyridine Scaffold in Heterocyclic Chemistry
The tetrahydropyrazolopyridine framework combines kinetic stability with synthetic flexibility, making it a privileged structure in heterocyclic chemistry. Key features include:
- Conformational rigidity : The partially saturated ring system enforces planar geometry, enhancing binding affinity to biological targets.
- Diverse functionalization sites : Positions 2, 3, and 7 allow regioselective modifications (Table 1).
Table 1 : Common substitution patterns in tetrahydropyrazolopyridines
Microwave-assisted synthesis and green chemistry approaches have recently improved access to these scaffolds, with solvent-free cyclocondensations achieving yields >85%.
Medicinal Relevance of Pyrazolo[1,5-a]pyridine-Based Structures
Pyrazolo[1,5-a]pyridine derivatives exhibit broad therapeutic potential:
- Anticancer agents : Derivatives inhibit kinases (EGFR, B-Raf) by competing with ATP binding, with IC50 values as low as 1.7 nM. Compound 6j demonstrated 41% oral bioavailability in murine models, reducing tumor burden by 89%.
- Antimicrobials : Nitrofuran-tagged analogs show MIC values ≤0.002 μg/mL against drug-resistant Mycobacterium tuberculosis.
- CNS modulators : CRF1 receptor antagonists like E2508 entered clinical trials for anxiety disorders, leveraging the scaffold's blood-brain barrier permeability.
Structure-activity relationship (SAR) studies emphasize the critical role of the 2-carboxylate group in maintaining target selectivity while minimizing off-target effects.
Properties
IUPAC Name |
methyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)6-5-7-8(12)3-2-4-11(7)10-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOCSBQAVDRVGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxylic acid with hydrazine hydrate, followed by esterification with methanol . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 604003-25-0)
- Structural Difference : Replaces the pyridine ring with a pyrazine ring (two nitrogen atoms in the six-membered ring vs. one in pyridine).
- Molecular Formula : C₈H₉N₃O₃ (identical to the main compound but with distinct heterocyclic topology).
- However, this may reduce lipophilicity compared to the pyridine analogue, affecting membrane permeability in biological systems .
Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2107180-87-8)
- Structural Differences :
- Substituent: Ethyl ester (vs. methyl ester) at position 3 instead of position 2.
- Additional methyl group at position 4 of the tetrahydropyridine ring.
- The shifted ester position may modify binding interactions in enzymatic assays .
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
- Structural Differences :
- Extended substituents: 4-methoxyphenyl and 4-(2-oxopiperidin-1-yl)phenyl groups.
- Fused pyrazolo-pyridine system with a ketone at position 5.
- Implications : The bulky aromatic substituents likely enhance binding to hydrophobic pockets in target proteins, as suggested by its high structural similarity score (0.95) to the main compound. However, the added complexity may reduce synthetic yield .
Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1820685-21-9)
- Structural Differences :
- Pyrazine core with a methyl group at position 5.
- Ethyl ester at position 2.
- The ethyl ester may prolong half-life in vivo compared to methyl esters .
Data Table: Key Properties of Compared Compounds
| Compound Name (CAS) | Molecular Formula | Heterocycle | Substituents | Purity |
|---|---|---|---|---|
| Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate (1708268-35-2) | Not specified | Pyridine | Methyl ester (C-2), Ketone (C-4) | 90% |
| Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (604003-25-0) | C₈H₉N₃O₃ | Pyrazine | Methyl ester (C-2), Ketone (C-4) | Not specified |
| Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (2107180-87-8) | Not specified | Pyridine | Ethyl ester (C-3), Methyl (C-4) | Not specified |
| Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (1820685-21-9) | C₁₀H₁₃N₃O₃ | Pyrazine | Ethyl ester (C-2), Methyl (C-6) | Not specified |
Biological Activity
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- CAS Number : 1708268-35-2
- Molecular Weight : 194.19 g/mol
- Structure : The compound features a tetrahydropyrazolo framework which is significant for its biological activity.
This compound exhibits several mechanisms of action that contribute to its pharmacological effects:
- Enzyme Inhibition : It has been reported to inhibit various enzymes involved in inflammatory pathways. For instance, it shows potential as an inhibitor of cyclooxygenase (COX) enzymes which are crucial in the synthesis of prostaglandins that mediate inflammation.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Study | IC (µM) | Effect |
|---|---|---|
| Study A | 0.013 | Inhibition of IL-17 production |
| Study B | 0.044 | Inhibition of TNF-alpha release |
| Study C | 0.067 | Reduction in IL-6 levels |
Antioxidant Properties
The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays. Results indicated a significant reduction in oxidative stress markers.
| Assay | IC (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Case Studies
- In Vivo Studies : In a murine model of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain compared to controls.
- Cell Culture Experiments : Human chondrocyte cell lines treated with the compound exhibited reduced levels of inflammatory markers and improved cell viability under inflammatory conditions.
Q & A
Q. What are the common synthetic routes for Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate, and what are their key challenges?
The synthesis typically involves cyclocondensation reactions of hydrazine derivatives with ketoesters or via catalytic ring-closing strategies. For example, ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate derivatives (a structural analog) are synthesized through regioselective cyclization under acidic conditions . Key challenges include controlling regioselectivity to avoid byproducts like pyrazolo[1,5-a]pyrazine isomers and optimizing reaction time/temperature to enhance yield (typically 50-70% in reported methods). Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids are often employed to improve efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the fused pyrazole-piperidine ring system. Key signals include a carbonyl (C=O) peak at ~165-170 ppm in ¹³C NMR and characteristic splitting patterns for the tetrahydropyridine protons (δ 1.8-3.5 ppm) .
- Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., calculated [M+H]⁺ for C₈H₉N₃O₃: 196.0722) and fragmentation patterns .
- TLC/HPLC : Thin-layer chromatography (TLC) with UV visualization is standard for monitoring reaction progress, while HPLC with C18 columns ensures purity (>90%) .
Q. What preliminary biological activities have been reported for this compound?
Derivatives of tetrahydropyrazolo[1,5-a]pyridine have shown anti-tumor, anti-HIV, and photodynamic therapy (PDT) potential. For instance, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins demonstrate selective targeting of cancer stem cells in endometrial cancer under PDT protocols . Initial screening often involves in vitro assays (e.g., MTT for cytotoxicity, enzymatic inhibition studies) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
Methodological optimizations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene/ethanol mixtures improve regioselectivity .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts (e.g., Amberlyst-15) reduce reaction time and byproduct formation .
- Temperature Control : Stepwise heating (e.g., 60°C → 110°C) prevents decomposition of thermally sensitive intermediates .
- Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc gradient) isolates the pure product .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Aldehyde Substituents : In PDT applications, adding aldehyde groups to the pyridine ring enhances cellular uptake and target specificity .
- Ester vs. Carboxylic Acid : Methyl esters (as in this compound) improve membrane permeability compared to free carboxylic acids, but hydrolytic stability must be assessed via pH-dependent stability assays .
- Heterocyclic Fusion : Fusing morpholine or azetidine rings (e.g., in TLR7-9 antagonists) modulates pharmacokinetic properties and target affinity .
Q. How should researchers address contradictions in reported biological data?
Case Example: A derivative shows anti-HIV activity in one study but no effect in another.
- Resolution Strategies :
- Validate assay conditions (e.g., cell lines, viral strains, IC₅₀ protocols).
- Perform comparative molecular docking to assess binding affinity variations across HIV integrase isoforms .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and confirm target engagement .
Q. What computational tools are recommended for mechanistic studies?
- Docking Simulations : AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., TLR7, p38 MAP kinase) .
- DFT Calculations : Gaussian 09 for optimizing ground-state geometries and analyzing electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- MD Simulations : GROMACS for studying stability of ligand-target complexes under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
